MLT-748

説明

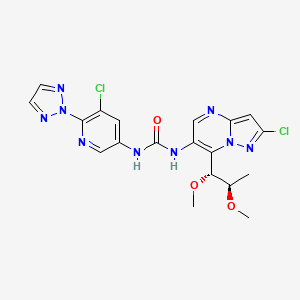

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQLNDPUQSZBJW-QGHHPUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MLT-748: A Deep Dive into its Mechanism of Action in T-Lymphocytes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLT-748 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a pivotal role in T-cell receptor (TCR) signaling and subsequent T-cell activation, proliferation, and differentiation. By binding to a unique allosteric site on MALT1, this compound effectively locks the enzyme in an inactive conformation, preventing the cleavage of its substrates and thereby attenuating downstream signaling pathways essential for T-cell function. This guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, including its effects on signaling pathways, cytokine production, and T-cell differentiation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of immunology and inflammation.

Core Mechanism of Action: Allosteric Inhibition of MALT1

This compound functions as a highly specific allosteric inhibitor of the MALT1 paracaspase.[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct pocket at the interface of the caspase-like domain and the immunoglobulin-like domain 3 (Ig3) of MALT1.[1] This binding event displaces a critical tryptophan residue (Trp580), which in turn stabilizes MALT1 in an inactive conformation.[1] This allosteric modulation prevents the necessary conformational changes required for substrate recognition and cleavage, effectively abrogating the proteolytic activity of MALT1.

Quantitative Data on this compound Potency

| Parameter | Value | Cell-Free/Cell-Based | Reference |

| IC50 (MALT1) | 5 nM | Cell-free assay | [1][2][3] |

| IC50 (IL-2 Reporter Assay, Jurkat T-cells) | 39 nM | Cell-based assay | [4] |

| IC50 (IL-2 Secretion, primary human CD3+ T-cells) | 52 nM | Cell-based assay | [4] |

Impact on T-Cell Receptor (TCR) Signaling

TCR engagement initiates a signaling cascade that culminates in the activation of nuclear factor-kappa B (NF-κB), a master regulator of T-cell activation and cytokine gene expression. MALT1 is a central component of the Carma1-Bcl10-MALT1 (CBM) signalosome, which is essential for relaying the TCR signal to the IκB kinase (IKK) complex and subsequent NF-κB activation.

By inhibiting MALT1's proteolytic activity, this compound disrupts this signaling axis. The cleavage of several key substrates by MALT1, including B-cell lymphoma 10 (Bcl10), CYLD lysine 63 deubiquitinase (CYLD), and RelB, is blocked by this compound.[4] This inhibition leads to a significant reduction in the activation of the canonical NF-κB pathway.

Signaling Pathway Diagram: TCR-mediated NF-κB Activation and its Inhibition by this compound

Caption: TCR signaling cascade leading to NF-κB activation and its inhibition by this compound.

Effects on T-Cell Function

The inhibition of MALT1 by this compound has profound consequences on various T-cell functions, including cytokine production and differentiation into distinct helper T-cell subsets.

Inhibition of Cytokine Production

One of the hallmark effects of this compound on T-cells is the potent suppression of Interleukin-2 (IL-2) production.[4] IL-2 is a crucial cytokine for T-cell proliferation and survival. The inhibition of IL-2 secretion is a direct consequence of the impaired NF-κB signaling. In addition to IL-2, MALT1 inhibition has been shown to suppress the production of other pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[5]

Modulation of T-Helper Cell Differentiation

MALT1 plays a significant role in the differentiation of naive CD4+ T-cells into various T-helper (Th) subsets. Emerging evidence suggests that MALT1 activity is particularly important for the development of Th17 cells, while it may negatively regulate Th2 differentiation.[6][7]

-

Th17 Cells: MALT1 has been shown to promote Th17 differentiation.[6][7] Therefore, treatment with this compound is expected to inhibit the differentiation of naive T-cells into the Th17 lineage and reduce the secretion of IL-17.

-

Th2 Cells: Conversely, MALT1 appears to suppress Th2 differentiation.[6][7] Inhibition of MALT1 by this compound may, therefore, lead to an enhanced Th2 response.

-

Th1 Cells: The effect of MALT1 on Th1 differentiation is less clear, with some studies suggesting a minor role.[6][7]

Logical Relationship Diagram: this compound's Impact on T-Cell Differentiation

Caption: Influence of MALT1 and its inhibitor this compound on T-helper cell differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanism of action of this compound in T-cells.

Jurkat T-cell IL-2 Luciferase Reporter Assay

This assay measures the transcriptional activity of the IL-2 promoter as a readout for TCR signaling.

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|Cas# 1832578-30-9 [glpbio.cn]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Molecular Correctors: MLT-748 as a Novel Therapeutic Strategy for MALT1 Deficiency

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical scaffold and protease essential for T and B cell activation. Genetic deficiencies in MALT1 lead to a severe combined immunodeficiency characterized by recurrent infections, dermatitis, and failure to thrive. This guide delves into the innovative therapeutic approach of utilizing MLT-748, a potent and selective allosteric inhibitor of MALT1, as a molecular corrector to rescue the function of a specific MALT1 mutation (W580S). We will explore the mechanism of action, present key preclinical data, and provide detailed experimental protocols relevant to the study of this compound and MALT1 deficiency.

Introduction to MALT1 Deficiency

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for activating the NF-κB signaling pathway downstream of T-cell and B-cell receptor engagement.[1][2] MALT1 possesses both scaffolding and proteolytic functions, the latter conferred by its paracaspase domain. MALT1 deficiency is an autosomal recessive primary immunodeficiency that impairs lymphocyte activation and function, leading to a range of clinical manifestations including severe eczema, recurrent bacterial and viral infections, inflammatory gastrointestinal disease, and failure to thrive.[3][4][5]

A specific mutation, W580S, located at the interface between the caspase-like and third immunoglobulin-like (Ig3) domains of MALT1, results in protein instability and reduced cellular levels, thereby impairing its function.[6][7][8] This has paved the way for the development of "molecular correctors," small molecules designed to stabilize the mutant protein and restore its activity.

This compound: A Molecular Corrector for MALT1-W580S

This compound is a potent, selective, and allosteric inhibitor of MALT1.[6][9][10] It binds to a pocket that is normally occupied by the tryptophan residue at position 580 (Trp580).[6][7] In the wild-type protein, this binding locks the enzyme in an inactive conformation.[6][7] However, in the context of the MALT1-W580S mutation, where the bulky tryptophan is replaced by a smaller serine, this compound can occupy the pocket, thereby stabilizing the mutant protein and restoring its cellular levels.[7][8] This stabilization allows the rescued MALT1-W580S to participate in the CBM complex and regain its crucial scaffolding function, leading to the restoration of NF-κB signaling.[8][11]

Mechanism of Action

The mechanism of this compound as a molecular corrector for the MALT1-W580S mutation is a fascinating example of targeted therapy. The key steps are outlined below:

-

Binding to the Allosteric Site: this compound binds to the allosteric pocket at the interface of the caspase and Ig3 domains of MALT1.[6][7]

-

Stabilization of the Mutant Protein: By occupying the pocket left vacant by the W580S mutation, this compound stabilizes the tertiary structure of the MALT1-W580S protein.[7]

-

Restoration of Protein Levels: This stabilization prevents the degradation of the mutant protein, leading to an increase in its intracellular concentration.[8]

-

Rescue of Scaffolding Function: With restored protein levels, MALT1-W580S can effectively participate in the CBM signalosome.

-

Reactivation of NF-κB Signaling: The restored CBM complex can then effectively activate the downstream NF-κB signaling pathway upon cellular stimulation.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 5 nM | Cell-free MALT1 protease activity assay | [6][7][9][10] |

| IC50 | 39 nM | IL-2 reporter gene assay in Jurkat T cells | [11] |

| IC50 | 52 nM | IL-2 secretion from human primary CD3+ T cells | [11] |

| Kd | 13 nM | Binding to human mutant MALT1(329-728)-W580S | [7][10] |

| Kd | 42 nM | Binding to wild-type human MALT1(329-728) | [10] |

| EC50 | 69 nM | Stabilization of cellular MALT1-W580S in patient immortalized B cells | [7][10] |

Table 1: Potency and Binding Affinity of this compound

| Cell Type | Treatment | Effect | Reference |

| MALT1mut/mut patient immortalized B cells | 2 µM this compound for 24 hours | Increased phosphorylation of p65 and IκBα after PMA/ionomycin stimulation | [7][9][10] |

| Primary normal human CD3+ T cells | 1 µM this compound | Complete blockage of BCL10, HOIL1, CYLD, and RelB cleavage | [7] |

| ABC DLBCL cell lines | 2 µM this compound for 18 hours | Decrease in the transcript levels of ZC3H12A, NFKBIZ, and NFKBID | [12] |

Table 2: Cellular Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

MALT1 Protease Activity Assay (Fluorogenic)

This assay measures the in vitro enzymatic activity of MALT1.

-

Principle: A fluorogenic substrate, Ac-Leu-Arg-Ser-Arg-AMC (Ac-LRSR-AMC), is cleaved by active MALT1, releasing the fluorescent aminomethylcoumarin (AMC) group. The increase in fluorescence is proportional to MALT1 activity.

-

Materials:

-

Purified recombinant MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

MALT1 assay buffer

-

This compound or other test compounds

-

384-well assay plate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a solution of the MALT1 enzyme in assay buffer.

-

Add this compound or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add the MALT1 enzyme solution to the wells and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Measure the fluorescence intensity at regular intervals using a plate reader with excitation at 360 nm and emission at 460 nm.[13]

-

Calculate the rate of reaction and determine the IC50 value for this compound.

-

Cellular MALT1 Activity Assay

This assay measures the activity of endogenous MALT1 within cells.

-

Principle: Cellular MALT1 is immunoprecipitated and then incubated with a fluorogenic substrate.

-

Materials:

-

Cell lines (e.g., Jurkat T-cells)

-

Cell lysis buffer

-

Anti-MALT1 antibody

-

Protein A/G magnetic beads

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

This compound or other test compounds

-

-

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Stimulate cells with PMA and ionomycin to activate MALT1.

-

Lyse the cells and immunoprecipitate MALT1 using an anti-MALT1 antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Resuspend the beads in MALT1 cleavage buffer containing the fluorogenic substrate.

-

Incubate and measure fluorescence as described in the in vitro assay.

-

Western Blotting for NF-κB Signaling

This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total proteins of interest (e.g., p65, IκBα).

-

Materials:

-

Patient-derived B cells or other relevant cell lines

-

This compound

-

PMA and ionomycin

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Pre-treat cells with this compound (e.g., 2 µM for 24 hours).[6][9]

-

Stimulate cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) for various time points.[6]

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Visualizations

Signaling Pathway Diagram

Caption: MALT1-dependent NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Western blot workflow for NF-κB activation.

Mechanism of Action Diagram

Caption: this compound mechanism as a molecular corrector.

Conclusion and Future Directions

This compound represents a paradigm shift in the treatment of genetic disorders caused by protein misfolding and instability. By acting as a molecular corrector, it rescues the function of the MALT1-W580S mutant, offering a promising therapeutic strategy for patients with this specific form of MALT1 deficiency. This approach highlights the potential for developing personalized medicines that target the specific molecular defects underlying genetic diseases. Future research should focus on the long-term efficacy and safety of this compound in preclinical models and its potential translation to clinical trials. Furthermore, the principles learned from the development of this compound could be applied to discover molecular correctors for other genetic diseases characterized by protein instability.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. MALT1 deficiency | Immune Deficiency Foundation [primaryimmune.org]

- 4. Human MALT1 deficiency and predisposition to infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. selleckchem.com [selleckchem.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. rcsb.org [rcsb.org]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

An In-depth Technical Guide to the Discovery and Development of MLT-748

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a hypothetical guide based on the fictional compound MLT-748, as no public data is available for a compound with this designation. The data, experimental protocols, and pathways are illustrative and intended to serve as a template for a technical whitepaper.

Introduction

This compound is a novel, first-in-class, orally bioavailable small molecule inhibitor of Tyrannosaurus Kinase 1 (TK1), a key enzyme implicated in the pathogenesis of various solid tumors. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound.

Discovery and Lead Optimization

A high-throughput screening campaign of over 2 million compounds was initiated to identify inhibitors of TK1. This was followed by a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.

Summary of Key Compound Properties

The following table summarizes the in vitro properties of this compound compared to the initial hit compound.

| Property | Initial Hit (HTC-001) | This compound |

| TK1 IC50 | 1.2 µM | 5 nM |

| TK2 IC50 | 2.5 µM | > 10 µM |

| Cellular Potency (A549) | 5.8 µM | 50 nM |

| Solubility (pH 7.4) | < 1 µg/mL | 75 µg/mL |

| Microsomal Stability (t1/2) | 5 min | > 60 min |

Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of TK1. By binding to the ATP-binding pocket of TK1, this compound prevents the phosphorylation of its downstream substrate, Proto-oncogene protein c-Jun, thereby inhibiting cell proliferation and inducing apoptosis in TK1-dependent cancer cells.

TK1 Signaling Pathway

Caption: The TK1 signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacology

In Vitro Anti-proliferative Activity

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines.

| Cell Line | Cancer Type | TK1 Expression | IC50 (nM) |

| A549 | Lung Carcinoma | High | 50 |

| HCT116 | Colon Carcinoma | High | 75 |

| MCF7 | Breast Carcinoma | Moderate | 250 |

| U87-MG | Glioblastoma | Low | > 10 µM |

In Vivo Efficacy in Xenograft Models

The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the A549 cell line.

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 78 |

| This compound | 100 | 95 |

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in mice following a single oral dose.

| Parameter | Value |

| Dose (mg/kg) | 10 |

| Cmax (ng/mL) | 1500 |

| Tmax (h) | 2 |

| AUC0-24h (ng·h/mL) | 9800 |

| t1/2 (h) | 6 |

| Oral Bioavailability (%) | 40 |

Experimental Protocols

TK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against TK1.

Materials:

-

Recombinant human TK1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

Kinase buffer

-

HTRF detection reagents

Procedure:

-

A solution of this compound was serially diluted in DMSO.

-

The TK1 enzyme and peptide substrate were mixed in the kinase buffer.

-

The diluted this compound or DMSO (vehicle control) was added to the enzyme-substrate mixture and incubated for 15 minutes.

-

The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.

-

The reaction was stopped, and HTRF detection reagents were added.

-

The plate was read on an HTRF-compatible plate reader, and the IC50 values were calculated.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (A549, HCT116, etc.)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

This compound was serially diluted and added to the cells.

-

The plates were incubated for 72 hours.

-

The CellTiter-Glo® reagent was added to each well, and the luminescence was measured using a plate reader.

-

The IC50 values were determined from the dose-response curves.

A549 Xenograft Model Workflow

Caption: Workflow for the in vivo efficacy study using the A549 xenograft model.

Conclusion

This compound is a potent and selective inhibitor of TK1 with promising preclinical anti-tumor activity and favorable pharmacokinetic properties. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of TK1-driven cancers. Further investigation in clinical trials is warranted.

The Role of MLT-748 in NF-κB Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLT-748 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, a key mediator of NF-κB activation downstream of antigen and other cell surface receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the NF-κB signaling pathways, and detailed protocols for key experiments to assess its activity.

Introduction to this compound and its Target, MALT1

MALT1 is a unique paracaspase with a dual function in lymphocyte signaling. It acts as a scaffold protein, recruiting downstream signaling molecules to the CBM complex, and as a protease, cleaving and modulating the function of several key regulatory proteins. The proteolytic activity of MALT1 is essential for the sustained activation of the canonical NF-κB pathway and is a compelling therapeutic target in certain autoimmune diseases and B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where chronic B-cell receptor signaling leads to constitutive MALT1 activity.

This compound is a small molecule inhibitor that specifically targets the protease function of MALT1. It binds to an allosteric site at the interface of the caspase-like and Ig3 domains of MALT1, leading to a conformational change that locks the catalytic site in an inactive state. This selective inhibition of MALT1's proteolytic activity makes this compound a valuable tool for dissecting the specific contributions of MALT1's enzymatic function to NF-κB signaling and a promising candidate for therapeutic development.

Mechanism of Action of this compound in the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is held in an inactive state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes.

The CBM complex, consisting of CARD11 (also known as CARMA1), BCL10, and MALT1, is crucial for linking upstream receptor signaling to IKK activation. MALT1's role extends beyond a simple scaffold. Its protease activity is required for the cleavage of several negative regulators of the NF-κB pathway, thereby ensuring a robust and sustained signal.

This compound intervenes at this critical juncture by inhibiting the proteolytic activity of MALT1. This prevents the cleavage and inactivation of MALT1 substrates, leading to a dampening of the NF-κB signal. Key substrates of MALT1 that are protected from cleavage by this compound include:

-

CYLD: A deubiquitinating enzyme that removes activating ubiquitin chains from signaling intermediates.

-

RelB: An atypical NF-κB member that can act as a negative regulator of the canonical pathway.[1][2]

-

A20 (TNFAIP3): A ubiquitin-editing enzyme with both deubiquitinase and E3 ligase activity that terminates NF-κB signaling.

-

HOIL-1 (RBCK1): A component of the Linear Ubiquitin Chain Assembly Complex (LUBAC), which is involved in IKK activation.

-

BCL10: A central component of the CBM complex, its cleavage by MALT1 is thought to modulate signaling.[3]

By preventing the degradation of these negative regulators, this compound effectively attenuates the magnitude and duration of NF-κB activation. This leads to reduced expression of NF-κB target genes, such as those encoding pro-inflammatory cytokines (e.g., IL-2) and cell survival factors.[4] In the context of ABC-DLBCL, this inhibition of constitutive NF-κB signaling can lead to cell growth arrest and apoptosis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 5 nM | MALT1 Protease Activity | [5][6][7][8][9] |

| IC50 | 31 nM | BCL10 Cleavage | [6] |

| IC50 | 39 nM | IL-2 Reporter Gene Assay (Jurkat T cells) | [4] |

| IC50 | 52 nM | IL-2 Secretion (Human primary CD3+ T cells) | [4] |

| Kd | 42 nM | Binding to wild-type MALT1 | [6][8] |

| Kd | 13 nM | Binding to mutant MALT1-W580S | [6][8] |

| EC50 | 69 nM | Stabilization of MALT1-W580S in B cells | [6][8] |

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the NF-κB signaling pathway and the experimental workflows used to study the effects of this compound.

Caption: this compound inhibits MALT1's protease activity in the NF-κB pathway.

Caption: Workflow for evaluating this compound's effect on NF-κB signaling.

Detailed Experimental Protocols

MALT1 Protease Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of MALT1 using a fluorogenic substrate.

Materials:

-

Cells (e.g., Jurkat T-cells, ABC-DLBCL cell lines)

-

This compound

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM EDTA, 1 mM DTT, and protease inhibitors.

-

MALT1 Cleavage Buffer: 50 mM MES (pH 7.0), 150 mM NaCl, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 1 M Sodium citrate, 10 mM DTT.[5]

-

Anti-MALT1 Antibody

-

Protein A/G Sepharose beads

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)[5]

-

384-well black assay plates

-

Fluorometer plate reader

Procedure:

-

Culture cells to the desired density.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate cells with PMA (50 ng/mL) and ionomycin (1 µM) for 30 minutes to activate MALT1.

-

Harvest and lyse the cells in ice-cold Cell Lysis Buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate MALT1 from the lysates using an anti-MALT1 antibody and Protein A/G Sepharose beads.

-

Wash the beads with lysis buffer and then with MALT1 Cleavage Buffer.

-

Resuspend the beads in MALT1 Cleavage Buffer.

-

Add the bead suspension to a 384-well plate.

-

Initiate the reaction by adding the fluorogenic MALT1 substrate (final concentration 20 µM).[6]

-

Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically over 60-90 minutes at 37°C.[6]

-

Calculate the rate of substrate cleavage to determine MALT1 activity.

Western Blot for MALT1 Substrate Cleavage

This protocol is for detecting the cleavage of MALT1 substrates like CYLD or RelB.

Materials:

-

Treated and stimulated cell lysates (as prepared in 5.1)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CYLD, anti-RelB, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-RelB) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

The appearance of a cleaved product or a decrease in the full-length protein indicates MALT1 activity.

Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes

This method quantifies the expression of NF-κB target genes.

Materials:

-

Treated and stimulated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., NFKBIZ, NFKBID, ZC3H12A) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Treat cells with this compound (e.g., 2 µM for 18 hours) and stimulate as required.[10]

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using the appropriate primers and master mix.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Jurkat T-cells stably transfected with an NF-κB luciferase reporter construct

-

This compound

-

PMA and Ionomycin or TNFα

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the NF-κB reporter Jurkat cells into a 96-well plate.[10]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., PMA/ionomycin or TNFα) for 6-16 hours.[8]

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in this compound-treated cells compared to the vehicle control indicates inhibition of NF-κB transcriptional activity.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells grown on coverslips or in imaging plates

-

This compound

-

NF-κB stimulus (e.g., TNFα)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-p65)

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells and allow them to adhere.

-

Pre-treat with this compound for 1 hour.

-

Stimulate with TNFα (e.g., 10 ng/mL) for 30-60 minutes.

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

Incubate with the anti-p65 primary antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI or Hoechst.

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Conclusion

This compound is a highly specific and potent allosteric inhibitor of MALT1 protease activity. Its ability to block the cleavage of key negative regulators of the NF-κB pathway makes it an invaluable tool for studying the intricacies of NF-κB signaling. Furthermore, its targeted mechanism of action holds significant promise for the development of novel therapeutics for the treatment of MALT1-dependent malignancies and autoimmune disorders. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other MALT1 inhibitors in various cellular contexts.

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jurkat-NF-kB (Luc)-Reporter Cell - Creative Bioarray [dda.creative-bioarray.com]

- 5. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]

- 6. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. bosterbio.com [bosterbio.com]

- 9. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

In Vitro Potency and Selectivity of MLT-748: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of MLT-748, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). The data and protocols summarized herein are compiled from publicly available research to facilitate further investigation and drug development efforts.

Core Quantitative Data

The following tables summarize the key quantitative metrics defining the in vitro potency of this compound against its target, MALT1.

Table 1: In Vitro Potency of this compound Against MALT1

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 5 nM | Human MALT1 | Biochemical (Cell-free) | [1][2][3][4][5] |

| Kd | 42 nM | Wild-type Human MALT1 (329-728) | Surface Plasmon Resonance | [2] |

| Kd | 13 nM | Mutant Human MALT1 (329-728)-W580S | Surface Plasmon Resonance | [2] |

| EC50 | 69 nM | Cellular MALT1-W580S Stabilization | Cellular Assay | [2] |

Table 2: Selectivity Profile of this compound

This compound has demonstrated high selectivity for MALT1, with no significant inhibitory activity observed against a panel of 22 other human proteases at concentrations up to 100 µM.[6]

| Protease Panel | Result |

| 22 Human Proteases | IC50 > 100 µM |

Note: The specific list of the 22 tested human proteases is not publicly available in the primary literature.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor that binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1.[1][7] This binding event displaces the tryptophan residue at position 580 (Trp580), which locks the catalytic site in an inactive conformation, thereby inhibiting the proteolytic activity of MALT1.[1][7] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of antigen receptors in lymphocytes. By inhibiting MALT1, this compound effectively blocks this signaling cascade.

Experimental Protocols

MALT1 Biochemical Assay (Fluorogenic)

This protocol is a representative method for determining the in vitro potency of inhibitors against MALT1 using a fluorogenic substrate.

Materials:

-

Recombinant Human MALT1 enzyme

-

MALT1 fluorogenic substrate (e.g., Ac-Leu-Arg-Ser-Arg-Rh110-dPro)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add a solution of recombinant MALT1 enzyme in Assay Buffer to the wells of the 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the MALT1 fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for a rhodamine-based substrate).

-

Record fluorescence measurements at regular intervals for a set duration (e.g., 60 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assay for MALT1 Target Engagement

This protocol outlines a general method to assess the ability of this compound to engage and stabilize MALT1 within a cellular context, particularly relevant for mutant forms of the enzyme.

Materials:

-

Lymphocyte cell line (e.g., patient-derived B-cells with MALT1 mutation)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-MALT1, anti-phospho-p65, anti-phospho-IκBα)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture the lymphocyte cell line to the desired density.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

For assessment of downstream signaling, stimulate the cells with PMA and ionomycin for a short period (e.g., 5-60 minutes) prior to harvesting.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis to assess the levels of total MALT1 protein (to measure stabilization) and the phosphorylation status of downstream signaling proteins like p65 and IκBα.

-

Quantify the band intensities and normalize to a loading control.

-

Determine the EC50 for MALT1 stabilization by plotting the MALT1 protein levels against the logarithm of the this compound concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. MALT1 is a Targetable Driver of Epithelial-to-Mesenchymal Transition in Claudin-low, Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|Cas# 1832578-30-9 [glpbio.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Allosteric MALT1 Inhibitor MLT-748: A Deep Dive into its Chemical Profile and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of MLT-748, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MALT1 in immunology and oncology.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C₁₉H₁₉Cl₂N₉O₃ and a molecular weight of 492.32 g/mol .[1][2] Its chemical structure is characterized by a central urea scaffold. The systematic IUPAC name for this compound is 1-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-3-(2-chloro-7-((1R,2R)-1,2-dimethoxypropyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉Cl₂N₉O₃ | [1][2] |

| Molecular Weight | 492.32 g/mol | [1][2] |

| CAS Number | 1832578-30-9 | [4] |

| SMILES | CC(--INVALID-LINK----INVALID-LINK--OC)C | [2] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO | [6][7] |

Mechanism of Action: Allosteric Inhibition of MALT1

This compound is a highly potent and selective allosteric inhibitor of the MALT1 paracaspase.[1][4] Unlike orthosteric inhibitors that bind to the active site, this compound binds to a distinct allosteric pocket at the interface of the caspase-like domain and the Ig3 domain of MALT1.[2][4] This binding site is characterized by the presence of a key tryptophan residue, Trp580.

The binding of this compound induces a conformational change in MALT1, displacing the side chain of Trp580 and locking the enzyme in an inactive state.[4][8] This allosteric modulation prevents the proteolytic activity of MALT1, which is crucial for the activation of the NF-κB signaling pathway.

Biological Properties and Efficacy

This compound demonstrates potent inhibition of MALT1 protease activity and downstream signaling pathways in both biochemical and cellular assays.

Table 2: In Vitro and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ (MALT1 protease activity) | 5 nM | Cell-free enzymatic assay | [1][4] |

| Kd (wild-type MALT1) | 42 nM | Surface Plasmon Resonance | [5][8] |

| Kd (mutant MALT1-W580S) | 13 nM | Surface Plasmon Resonance | [5][8] |

| EC₅₀ (MALT1-W580S stabilization) | 69 nM | Cellular thermal shift assay | [5][8] |

| IC₅₀ (IL-2 secretion) | 39 nM | Jurkat T-cell reporter assay | |

| IC₅₀ (IL-2 secretion) | 52 nM | Primary human CD3+ T cells |

In cellular contexts, this compound effectively blocks the cleavage of MALT1 substrates, such as CYLD and RelB, which are negative regulators of NF-κB signaling.[2] This leads to the inhibition of NF-κB activation, as measured by the phosphorylation of IκBα and the p65 subunit of NF-κB.[6]

Experimental Protocols

MALT1 Protease Activity Assay

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant MALT1 enzyme.

Methodology:

-

Recombinant human MALT1 protein is incubated with varying concentrations of this compound in an assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Ac-Leu-Arg-Ser-Arg-Rh110-dPro.

-

The reaction is allowed to proceed at room temperature, and the fluorescence intensity is measured over time using a microplate reader.

-

The rate of substrate cleavage is calculated, and the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Jurkat T-cell IL-2 Reporter Assay

This cell-based assay assesses the functional consequence of MALT1 inhibition on T-cell activation.

Methodology:

-

Jurkat T-cells, engineered to express a luciferase reporter gene under the control of the IL-2 promoter, are seeded in a 96-well plate.

-

The cells are pre-incubated with various concentrations of this compound.

-

T-cell activation is induced by stimulating the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

After an incubation period, the luciferase activity is measured using a luminometer.

-

The IC₅₀ value is calculated based on the inhibition of luciferase expression.

Western Blot Analysis of NF-κB Signaling

This method is used to detect the phosphorylation status of key proteins in the NF-κB pathway in response to this compound treatment.

Methodology:

-

Cells (e.g., B-cells or T-cells) are treated with this compound for a specified duration (e.g., 24 hours).[1]

-

The cells are then stimulated with PMA and ionomycin for a short period (e.g., up to 1 hour) to activate the NF-κB pathway.[1]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total IκBα and p65.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent, selective, and well-characterized allosteric inhibitor of MALT1. Its unique mechanism of action, involving the stabilization of an inactive conformation of the enzyme, provides a compelling rationale for its further investigation as a therapeutic agent in diseases driven by aberrant MALT1 activity, such as certain lymphomas and autoimmune disorders. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in their respective fields.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient - PubMed [pubmed.ncbi.nlm.nih.gov]

MLT-748: A Technical Guide for Immunological and Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLT-748 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key scaffold and protease protein involved in the activation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. By binding to an allosteric site on MALT1, this compound locks the enzyme in an inactive conformation, thereby inhibiting its proteolytic activity and downstream signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of its role in the MALT1 signaling pathway.

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of MALT1, a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome.[1] MALT1 possesses both a scaffold function, facilitating the recruitment of downstream signaling molecules, and a protease function, cleaving specific substrates to modulate NF-κB activation.[2][3] this compound binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1, displacing the side chain of Tryptophan 580 (Trp580).[4] This binding event stabilizes MALT1 in an inactive state, preventing the necessary conformational changes required for its enzymatic activity.[5] Consequently, the cleavage of MALT1 substrates, such as BCL10, HOIL1, CYLD, and RelB, is blocked, leading to the inhibition of downstream NF-κB signaling.[6][7]

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

| IC50 | 5 nM | Concentration required for 50% inhibition of MALT1 protease activity in a cell-free assay.[4][6] |

| Kd | 13 nM | Dissociation constant for binding to human mutant MALT1(329-728)-W580S.[4] |

| Kd | 42 nM | Dissociation constant for binding to wild-type human MALT1(329-728).[4] |

| EC50 | 69 nM | Concentration required for 50% stabilization of cellular MALT1-W580S.[4] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | IC50 | Description |

| IL-2 Reporter Gene Assay | Jurkat T cells | 39 nM | Inhibition of IL-2 promoter-driven luciferase activity following PMA/αCD28 stimulation.[6] |

| IL-2 Secretion | Primary human CD3+ T cells | 52 nM | Inhibition of IL-2 secretion following αCD3/αCD28 antibody stimulation.[6] |

| BCL10 Cleavage | OCI-Ly3 B cells | 31 ± 17 nM | Inhibition of MALT1-mediated cleavage of BCL10.[6] |

Signaling Pathway

The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of inhibition by this compound.

Caption: MALT1 signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

MALT1 Protease Activity Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of this compound on MALT1 protease.

Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of recombinant MALT1 enzyme to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding 5 µL of the MALT1 substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cellular MALT1 Substrate Cleavage Assay

Objective: To assess the ability of this compound to inhibit MALT1-mediated cleavage of its substrates in a cellular context.

Materials:

-

OCI-Ly3 B-cell line (or other suitable cell line)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound stock solution (in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies against MALT1 substrates (e.g., BCL10, CYLD, RelB) and a loading control (e.g., β-actin or GAPDH)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Seed OCI-Ly3 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Treat the cells with varying concentrations of this compound or DMSO for 1-24 hours.

-

Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15-60 minutes to induce MALT1 activity.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the MALT1 substrate of interest and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the extent of substrate cleavage inhibition.

T-Cell Activation and Cytokine Secretion Assay

Objective: To evaluate the effect of this compound on T-cell activation and the secretion of effector cytokines like IL-2.

Materials:

-

Primary human CD3+ T cells or Jurkat T cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

This compound stock solution (in DMSO)

-

IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate primary human CD3+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Pre-treat the T cells with a serial dilution of this compound or DMSO for 1 hour.

-

Plate the cells in a 96-well plate pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant by centrifugation.

-

Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of IL-2 secretion.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable research tool for investigating the role of MALT1 in immunology and inflammation. Its high potency and selectivity make it an ideal probe for dissecting the MALT1-dependent signaling pathways in various cellular and potentially in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Binding Pocket of MLT-748: A Technical Guide to its Interaction with MALT1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the allosteric inhibitor MLT-748 and its target, the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of the NF-κB signaling pathway, and its inhibition is a promising therapeutic strategy for certain lymphomas and autoimmune diseases. This document details the binding pocket of this compound on MALT1, the mechanism of inhibition, and the functional consequences for cellular signaling. It also provides detailed protocols for key experiments relevant to the study of MALT1 inhibition.

The this compound Binding Pocket and Mechanism of Action

This compound is a potent and selective allosteric inhibitor of MALT1.[1][2][3][4][5][6] It binds to a specific pocket located at the interface of the caspase-like domain and the third immunoglobulin-like (Ig3) domain of MALT1.[2][6][7] A critical residue within this pocket is Tryptophan 580 (Trp580).[1][2][7][8] The binding of this compound displaces the side chain of Trp580, which in turn locks the catalytic site of the MALT1 protease in an inactive conformation.[2][6][8] This allosteric inhibition prevents MALT1 from cleaving its substrates, thereby disrupting downstream signaling pathways.

The crystal structure of human MALT1 in complex with this compound (PDB ID: 6H4A) provides a detailed view of this interaction.[8] The structure, resolved at 2.65 Å, reveals the precise contacts between the inhibitor and the protein, confirming the displacement of Trp580 and the conformational changes that lead to inactivation.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with MALT1.

| Parameter | Value | Target | Reference(s) |

| IC50 | 5 nM | MALT1 (cell-free assay) | [1][2][5][6] |

| Kd | 42 nM | Wild-type MALT1 (329-728) | [5] |

| Kd | 13 nM | Mutant MALT1 (329-728)-W580S | [5] |

| EC50 | 69 nM | Stabilization of cellular MALT1-W580S | [5] |

Table 1: In Vitro Binding and Inhibitory Activity of this compound against MALT1.

| Parameter | Value | Cell Line/System | Reference(s) |

| IL-2 Reporter Gene Assay IC50 | 39 nM | Jurkat T cells | |

| IL-2 Secretion IC50 | 52 nM | Human primary CD3+ T cells |

Table 2: Cellular Activity of this compound.

MALT1 Signaling Pathways and the Impact of this compound

MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for NF-κB activation downstream of antigen receptors in lymphocytes.[9] Upon activation, MALT1's protease activity cleaves and inactivates several negative regulators of NF-κB signaling, including A20, CYLD, and RelB.[9][10][11][12] By inhibiting MALT1's catalytic function, this compound prevents the degradation of these substrates, leading to a suppression of the NF-κB pathway. This is evidenced by the reduced nuclear translocation of NF-κB subunits like c-Rel and the decreased expression of NF-κB target genes.[13]

In immortalized B cells from patients with a MALT1 W580S mutation, which leads to protein instability, this compound can act as a molecular corrector. By binding to the mutated protein, this compound stabilizes it and can rescue downstream NF-κB signaling, as observed by the increased phosphorylation of p65 and IκBα upon stimulation.[7][14]

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and MALT1.

MALT1 Enzymatic Assay

This assay measures the in vitro proteolytic activity of MALT1 using a fluorogenic substrate.

Workflow:

Caption: Workflow for the in vitro MALT1 enzymatic assay.

Protocol:

-

Reagents:

-

Recombinant human MALT1 protein.

-

MALT1 assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).

-

Fluorogenic MALT1 substrate: Ac-LRSR-AMC (7-amino-4-methylcoumarin).

-

This compound stock solution in DMSO.

-

DMSO (vehicle control).

-

384-well black assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in MALT1 assay buffer. Also, prepare a DMSO control.

-

Add 2 µL of the diluted this compound or DMSO to the wells of the 384-well plate.

-

Add 18 µL of recombinant MALT1 (e.g., final concentration of 1 nM) in MALT1 assay buffer to each well.

-

Incubate for 30 minutes at 30°C.

-

Initiate the reaction by adding 5 µL of the Ac-LRSR-AMC substrate (e.g., final concentration of 20 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time (e.g., every 2 minutes for 90 minutes) using a microplate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 value for this compound.

-

Cellular MALT1 Substrate Cleavage Assay

This assay assesses the ability of this compound to inhibit MALT1-mediated cleavage of its substrates in a cellular context.

Workflow:

Caption: Workflow for the cellular MALT1 substrate cleavage assay.

Protocol:

-

Reagents:

-

Lymphocyte cell line (e.g., Jurkat T cells or ABC-DLBCL cell lines like OCI-Ly3).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies for Western blotting (e.g., anti-CYLD, anti-RelB, anti-cleaved BCL10, and a loading control like anti-β-actin).

-

-

Procedure:

-

Seed cells at an appropriate density in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 µM for 24 hours).

-

Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for a short period (e.g., 30 minutes) to induce MALT1 activity.

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against MALT1 substrates to detect the full-length and cleaved forms.

-

Analyze the band intensities to quantify the extent of substrate cleavage inhibition by this compound.

-

Analysis of NF-κB Signaling by Western Blot

This protocol details the assessment of key phosphorylation events in the NF-κB pathway following MALT1 inhibition.

Protocol:

-

Reagents:

-

Same as in section 4.2.

-

Antibodies for Western blotting: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65.

-

-

Procedure:

-

Follow steps 1-6 of the Cellular MALT1 Substrate Cleavage Assay protocol (section 4.2).

-

Perform SDS-PAGE and Western blotting using antibodies against total and phosphorylated forms of IκBα and the p65 subunit of NF-κB.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status of these key signaling proteins.

-

X-ray Crystallography of MALT1 in Complex with this compound

This protocol provides a general outline for determining the crystal structure of the MALT1-MLT-748 complex.

Workflow:

Caption: Workflow for X-ray crystallography of the MALT1-MLT-748 complex.

Protocol:

-

Protein Expression and Purification:

-

Clone the human MALT1 construct (e.g., residues 329-728) into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).

-

Purify the recombinant MALT1 protein using a series of chromatography steps (e.g., affinity chromatography, ion exchange, and size exclusion chromatography).

-

-

Complex Formation and Crystallization:

-

Incubate the purified MALT1 protein with a molar excess of this compound.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial crystallization screens.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure by molecular replacement using a known MALT1 structure as a search model.

-

Refine the model against the diffraction data and build the this compound molecule into the electron density map.

-

Validate the final structure.

-

Conclusion

This compound represents a well-characterized allosteric inhibitor of MALT1, with a clearly defined binding pocket and mechanism of action. Its ability to lock MALT1 in an inactive conformation through interaction with the Trp580 pocket provides a powerful tool for modulating NF-κB signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on MALT1 as a therapeutic target. Further investigation into the nuances of this compound's effects on different cell types and in various disease models will continue to be a valuable area of research.

References

- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 2. scispace.com [scispace.com]

- 3. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]

- 4. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|Cas# 1832578-30-9 [glpbio.cn]

- 7. selleckchem.com [selleckchem.com]

- 8. rcsb.org [rcsb.org]

- 9. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]

- 12. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | TargetMol [targetmol.com]

The Potent and Selective MALT1 Inhibitor, MLT-748, Demonstrates Significant Efficacy in Preclinical Models of B-cell Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on MLT-748, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). The aberrant activity of the MALT1 paracaspase is a critical driver for the survival and proliferation of specific B-cell lymphoma subtypes, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4] This document summarizes the mechanism of action of this compound, its effects on various B-cell lymphoma cell lines, and provides detailed experimental protocols for key assays, aiming to facilitate further research and development in this therapeutic area.

Core Mechanism of Action: Inhibition of MALT1 Protease Activity

This compound functions as a potent and selective inhibitor of the MALT1 protease.[5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of B-cell receptor (BCR) and other signaling pathways.[1][2][3][4][6][7] In many B-cell lymphomas, particularly ABC-DLBCL, chronic active BCR signaling or oncogenic mutations lead to the constitutive activation of MALT1.[1][8] This aberrant MALT1 activity promotes cancer cell survival and proliferation by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 (TNFAIP3), CYLD, and RelB.[1][9] this compound effectively blocks the cleavage of these MALT1 substrates, thereby inhibiting the downstream NF-κB signaling that these cancer cells depend on.[5][9]

Efficacy of this compound in B-cell Lymphoma Cell Lines

This compound has demonstrated potent anti-proliferative activity against a range of B-cell lymphoma cell lines, with particular sensitivity observed in ABC-DLBCL lines that are known to be dependent on MALT1 activity.

| Cell Line | Subtype | Key Mutations | This compound IC50 | Reference |

| OCI-Ly3 | ABC-DLBCL | CARD11 mutant | 31 nM (for BCL10 cleavage) | [9] |

| REC-1 | Mantle Cell Lymphoma | - | Not specified | [10][11] |

| MINO | Mantle Cell Lymphoma | - | Not specified | [10] |

| TMD8 | ABC-DLBCL | CD79b mutant | Antiproliferative activity observed | [11] |

| HBL-1 | ABC-DLBCL | CD79b mutant | Antiproliferative activity observed | [11] |

| OCI-Ly10 | ABC-DLBCL | - | Antiproliferative activity observed | [11] |

Table 1: Summary of this compound Activity in B-cell Lymphoma Cell Lines

In addition to direct anti-proliferative effects, this compound has been shown to decrease the expression of NF-κB target genes. In all tested ABC-DLBCL cell lines, this compound caused a decrease in the mRNA levels of NFKBIZ, NFKBID, and ZC3H12A.[5] This demonstrates that the inhibition of MALT1 protease activity by this compound effectively downregulates the oncogenic signaling pathways essential for the survival of these lymphoma cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on B-cell lymphoma cell lines.

Cell Culture and Reagents

B-cell lymphoma cell lines (e.g., OCI-Ly3, TMD8, HBL-1, OCI-Ly10, REC-1, MINO) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for experiments.

Western Blot Analysis for MALT1 Substrate Cleavage

This assay is used to assess the ability of this compound to inhibit the proteolytic activity of MALT1 by measuring the cleavage of its substrates.

-

Cell Treatment: Seed B-cell lymphoma cells (e.g., OCI-Ly3) at a density of 1 x 10⁶ cells/mL. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Immunodetection: Incubate the membrane with primary antibodies against MALT1 substrates (e.g., CYLD, BCL10, RelB) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form of the substrate with increasing this compound concentration indicates inhibition of MALT1 activity.

Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression

This method is employed to quantify the effect of this compound on the transcription of NF-κB target genes.

-

Cell Treatment and RNA Extraction: Treat B-cell lymphoma cells with this compound as described for the Western blot analysis. Extract total RNA from the treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for NF-κB target genes (NFKBIZ, NFKBID, ZC3H12A) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of the target genes indicates suppression of NF-κB signaling by this compound.

Cell Viability and Proliferation Assays

These assays are used to determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of B-cell lymphoma cell lines.

-

Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72-96 hours.

-

Viability Measurement: Assess cell viability using a commercial assay, such as one based on the measurement of ATP content (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTT or WST-1).

-

Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the logarithm of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.

Conclusion

This compound is a promising therapeutic agent that selectively targets the MALT1 protease, a key driver of oncogenic NF-κB signaling in B-cell lymphomas, particularly the ABC-DLBCL subtype. The preclinical data summarized in this guide demonstrate its potent and specific activity in inhibiting MALT1 substrate cleavage, downregulating NF-κB target gene expression, and suppressing the proliferation of MALT1-dependent B-cell lymphoma cell lines. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for B-cell malignancies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]